

Atto 390 Maleimide: Applications in Single-Molecule Imaging

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Compound of Interest		
Compound Name:	Atto 390 maleimide	
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This document provides detailed application notes and protocols for the use of **Atto 390 maleimide** in single-molecule imaging techniques, including Single-Molecule Förster Resonance Energy Transfer (smFRET) and Single-Molecule Tracking (SMT).

Atto 390 is a fluorescent label with a coumarin structure, characterized by a high fluorescence quantum yield, large Stokes-shift, good photostability, and low molecular weight.[1][2] These properties make it an excellent candidate for high-sensitivity detection, including single-molecule applications.[1] The maleimide functional group allows for specific, covalent labeling of thiol groups, commonly found in cysteine residues of proteins.[1][2]

Properties of Atto 390 Maleimide

A summary of the key photophysical and chemical properties of **Atto 390 maleimide** is presented below.



Property	Value	Reference
Excitation Maximum (λabs)	390 nm	
Emission Maximum (λfl)	476 nm	-
Molar Extinction Coefficient (εmax)	2.4 x 10 ⁴ M ⁻¹ cm ⁻¹	_
Fluorescence Quantum Yield (ηfl)	90%	-
Fluorescence Lifetime (τfl)	5.0 ns	-
Molecular Weight (MW)	466 g/mol	-
Reactive Group	Maleimide	-
Reactivity	Thiol groups (e.g., cysteine)	-

Application Note 1: Single-Molecule Förster Resonance Energy Transfer (smFRET) Principle of smFRET

Single-molecule FRET is a powerful technique for measuring distances on the 1-10 nm scale, enabling the study of conformational dynamics and intermolecular interactions of biomolecules. It involves the non-radiative transfer of energy from an excited donor fluorophore to an acceptor fluorophore. The efficiency of this transfer is highly dependent on the distance between the two dyes.

Suitability of Atto 390 as a Donor Fluorophore

Atto 390 is an excellent donor fluorophore for smFRET studies due to its:

- High Quantum Yield (90%): Ensures a bright signal for detection.
- Good Photostability: Allows for longer observation times before photobleaching.
- Large Stokes Shift: Minimizes spectral crosstalk between the donor and acceptor.



 Distinct Excitation Wavelength (390 nm): Allows for selective excitation of the donor without significant direct excitation of commonly used red-shifted acceptor dyes.

Potential FRET Pair with Atto 390

For a successful smFRET experiment, the donor's emission spectrum must overlap with the acceptor's excitation spectrum. A potential acceptor for Atto 390 is a quencher like Atto 540Q, which has a broad absorption spectrum that overlaps with the emission of Atto 390.

Donor	Acceptor	Förster Radius (R₀)
Atto 390	Atto 540Q	~50-60 Å (estimated)

Note: The Förster radius (R_0) is the distance at which FRET efficiency is 50%. The exact value depends on the spectral overlap and the orientation of the dyes and should be determined experimentally or calculated from spectroscopic data.

Experimental Workflow for smFRET



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Workflow for a typical smFRET experiment.

Detailed Protocol for smFRET

1. Protein Labeling with Atto 390 Maleimide (Donor) and Acceptor Maleimide

This protocol is a general guideline and should be optimized for the specific protein of interest.



Materials:

- Protein of interest with engineered cysteine residues for labeling.
- Atto 390 maleimide.
- Acceptor maleimide dye.
- Labeling Buffer: 10-100 mM phosphate, Tris, or HEPES, pH 7.0-7.5.
- Reducing agent: TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol).
- Anhydrous DMSO or DMF.
- Gel filtration column (e.g., Sephadex G-25).

Procedure:

- Dissolve the protein to a concentration of 50-100 μM in the labeling buffer.
- To reduce any existing disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. If using DTT, the excess must be removed by dialysis before adding the dye.
- Immediately before use, prepare a 10-20 mM stock solution of Atto 390 maleimide and the acceptor maleimide in anhydrous DMSO or DMF.
- Add a 10-20 fold molar excess of the donor dye (Atto 390 maleimide) to the protein solution. Incubate for 2 hours at room temperature or overnight at 4°C in the dark.
- Remove the excess donor dye using a gel filtration column.
- Repeat the labeling procedure (steps 4 and 5) with the acceptor dye.
- To quench the reaction, an excess of a low molecular weight thiol (e.g., glutathione or mercaptoethanol) can be added.



- Separate the dual-labeled protein from unlabeled and single-labeled protein and free dye using a gel filtration column or other chromatographic methods.
- 2. Sample Preparation for TIRF Microscopy
- Materials:
 - PEG-passivated coverslips with biotin.
 - Streptavidin.
 - Biotinylated, dual-labeled protein.
 - Imaging Buffer: A buffer appropriate for the protein of interest, supplemented with an oxygen scavenger system (e.g., glucose oxidase/catalase) and a triplet-state quencher (e.g., Trolox) to improve dye photostability.
- Procedure:
 - Incubate the PEG-biotin coated coverslip with streptavidin for 10 minutes.
 - Wash away excess streptavidin.
 - Incubate with a pico- to nanomolar concentration of the biotinylated, dual-labeled protein for 10 minutes to achieve sparse surface immobilization.
 - Wash away unbound protein and assemble the flow chamber.
 - Add the imaging buffer to the flow chamber.
- 3. Single-Molecule Imaging
- Instrumentation: A total internal reflection fluorescence (TIRF) microscope equipped with a laser for exciting Atto 390 (e.g., 405 nm), appropriate emission filters for the donor and acceptor, and a sensitive camera (e.g., EMCCD).
- Procedure:



- Illuminate the sample with the excitation laser, ensuring TIRF conditions.
- Acquire a time-series of images, simultaneously capturing the donor and acceptor fluorescence in separate channels.

4. Data Analysis

- Software: ImageJ/Fiji with appropriate plugins or custom analysis software (e.g., in MATLAB or Python).
- Procedure:
 - Identify and localize individual fluorescent spots.
 - Extract the fluorescence intensity of the donor and acceptor for each molecule over time.
 - Calculate the apparent FRET efficiency (E_FRET) for each time point: E_FRET = I_A / (I_D + I_A), where I_A is the acceptor intensity and I_D is the donor intensity.
 - Generate a FRET efficiency histogram from all molecules to identify different conformational states.

Application Note 2: Single-Molecule Tracking (SMT) Principle of SMT

Single-molecule tracking allows for the direct observation of the motion of individual molecules in living cells or in vitro, providing insights into diffusion dynamics, binding events, and localization.

Suitability of Atto 390 for SMT

The properties of Atto 390 make it a valuable tool for SMT:

- High Brightness: Essential for achieving a high signal-to-noise ratio for precise localization.
- Photostability: Enables longer tracking of individual molecules before photobleaching.



 Low Molecular Weight: Minimizes potential perturbations to the diffusion of the labeled protein.

Experimental Workflow for SMT



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Workflow for a typical SMT experiment.

Detailed Protocol for SMT

1. Protein Labeling with Atto 390 Maleimide

Follow the labeling protocol described in the smFRET section, omitting the acceptor labeling step.

- 2. Live-Cell Imaging Preparation
- Procedure:
 - Deliver the Atto 390-labeled protein into live cells using a suitable method (e.g., microinjection, electroporation, or cell-penetrating peptides).
 - Plate the cells on a glass-bottom dish suitable for microscopy.
 - Replace the cell culture medium with an imaging medium that maintains cell viability and has low autofluorescence.
- 3. Single-Molecule Tracking Imaging
- Instrumentation: A fluorescence microscope with high sensitivity and speed, often using TIRF or Highly Inclined and Laminated Optical sheet (HILO) illumination to reduce background



fluorescence.

Procedure:

- Excite the Atto 390-labeled molecules with a low laser power to minimize phototoxicity and photobleaching.
- Acquire a rapid time-series of images (a "movie") to capture the movement of individual molecules.

4. Data Analysis

• Software: Tracking software such as TrackMate (in Fiji) or custom-written algorithms.

Procedure:

- In each frame of the movie, detect and determine the precise coordinates of each single molecule.
- Link the localizations of the same molecule in consecutive frames to reconstruct its trajectory.
- $\circ\,$ For each trajectory, calculate the mean squared displacement (MSD) as a function of time lag (τ).
- From the initial slope of the MSD plot, determine the diffusion coefficient (D) for each molecule.
- Analyze the distribution of diffusion coefficients to identify different mobility states of the protein.

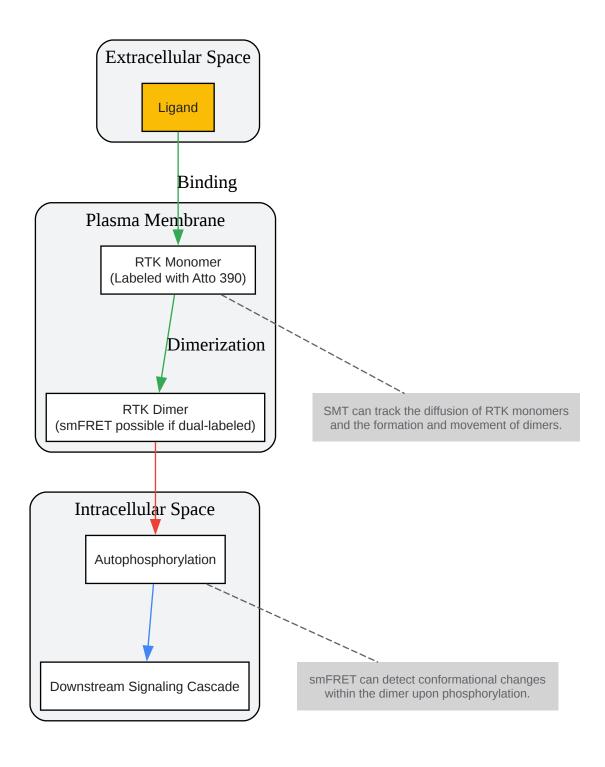
Studying Signaling Pathways with Single-Molecule Imaging

Single-molecule techniques can provide unprecedented insights into the dynamics of signaling pathways. For example, smFRET can be used to monitor conformational changes in a receptor



upon ligand binding, while SMT can track the diffusion and oligomerization of signaling proteins in the cell membrane.

Below is a conceptual diagram of how these techniques could be applied to study a generic receptor tyrosine kinase (RTK) signaling pathway.



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A generic RTK signaling pathway amenable to single-molecule studies.

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References

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